7,8-Dihydroquinazolin-5(6H)-one
Overview
Description
7,8-Dihydroquinazolin-5(6H)-one , also known as 2-amino-7,8-dihydroquinazolin-5(6H)-one , is a heterocyclic compound with the following chemical formula: C8H9N3O . It is characterized by a bicyclic structure containing a quinazolinone ring system. The compound exhibits interesting pharmacological properties and has been studied for its potential applications in drug discovery and medicinal chemistry.
Synthesis Analysis
The synthesis of 7,8-Dihydroquinazolin-5(6H)-one involves various methods, including cyclization reactions. One common approach is the condensation of an o-aminobenzaldehyde with an aminoacetophenone or its derivatives. The reaction typically occurs under acidic conditions, leading to the formation of the quinazolinone ring. Researchers have explored modifications to improve yield and selectivity in this synthetic route.
Molecular Structure Analysis
The molecular structure of 7,8-Dihydroquinazolin-5(6H)-one consists of a fused bicyclic system. The quinazolinone core comprises a benzene ring fused with a pyrimidine ring. The amino group at position 2 provides reactivity and contributes to the compound’s biological activity. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms through spectroscopic techniques such as NMR and X-ray crystallography .
Chemical Reactions Analysis
7,8-Dihydroquinazolin-5(6H)-one participates in various chemical reactions, including:
- Substitution reactions : The amino group can undergo nucleophilic substitution, leading to the introduction of different substituents.
- Cyclization reactions : The compound can form additional rings or undergo rearrangements.
- Functional group transformations : Researchers have explored derivatization strategies to modify the compound’s properties.
Physical And Chemical Properties Analysis
- Physical state : 7,8-Dihydroquinazolin-5(6H)-one exists as a solid .
- Melting point : The compound typically melts at a specific temperature (exact value varies based on the derivative).
- Solubility : It exhibits varying solubility in different solvents.
- Color : The compound may appear as a white or off-white powder.
Scientific Research Applications
Eco-Friendly Synthesis
7,8-Dihydroquinazolin-5(6H)-one derivatives have been synthesized using eco-friendly methods. Chen et al. (2007) reported the synthesis of 2,3-dihydroquinazolin-4(1H)-ones through direct cyclocondensation of anthranilamides and aldehydes in ionic liquids or ionic liquid-water solvent systems without additional catalysts, highlighting a green chemistry approach (Chen et al., 2007).
Antioxidant Properties
Fındık et al. (2012) explored the antioxidant properties of novel 7,8-dihydroquinolin-5-(1H,4H,6H)-one derivatives. They synthesized these compounds via a one-pot four-component condensation process and found that some exhibited potent in vitro antioxidant activity (Fındık et al., 2012).
Catalysis and Synthesis Methods
Various studies have focused on the synthesis of 7,8-dihydroquinazolin-5(6H)-one derivatives using different catalysts. Niknam et al. (2011) and Ghorbani‐Choghamarani et al. (2012) used silica-bonded N-propylsulfamic acid and l-pyrrolidine-2-carboxylic acid-4-hydrogen sulfate supported on silica gel, respectively, as catalysts for synthesizing these derivatives in an eco-friendly and efficient manner (Niknam et al., 2011); (Ghorbani‐Choghamarani & Zamani, 2012).
Anticancer Activity
Research has also been conducted on the anticancer properties of 7,8-dihydroquinazolin-5(6H)-one derivatives. Kamble et al. (2017) reported the synthesis of novel 2,3-dihydroquinazolin-4(1H)-ones with moderate to good anticancer activities, determined through evaluations at the National Cancer Institute, NIH, USA (Kamble et al., 2017).
Tubulin-Binding Tumor-Vascular Disrupting Agents
Cui et al. (2017) identified 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one as a promising anticancer lead, exhibiting high antiproliferative activity and acting as a tubulin-binding tumor-vascular disrupting agent. This compound and its analogues represent a novel class of agents that target established blood vessels in tumors (Cui et al., 2017).
Safety And Hazards
- Toxicity : While not extensively studied, caution should be exercised due to its heterocyclic nature.
- Handling : Proper laboratory practices should be followed when working with this compound.
- Storage : Store 7,8-Dihydroquinazolin-5(6H)-one in a dark place and keep it sealed in a dry environment at temperatures between 2°C and 8°C .
Future Directions
Researchers continue to explore the potential of 7,8-Dihydroquinazolin-5(6H)-one in drug development, especially in areas such as anticancer , antiviral , and anti-inflammatory agents. Future studies may focus on optimizing its pharmacokinetic properties, identifying specific targets, and evaluating its therapeutic efficacy.
properties
IUPAC Name |
7,8-dihydro-6H-quinazolin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-8-3-1-2-7-6(8)4-9-5-10-7/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXTWKYSGNVPGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC=NC=C2C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydroquinazolin-5(6H)-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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